molecular formula C10H12N2 B14266707 3,5-Dimethyl-4-(methylamino)benzonitrile CAS No. 151453-58-6

3,5-Dimethyl-4-(methylamino)benzonitrile

Cat. No.: B14266707
CAS No.: 151453-58-6
M. Wt: 160.22 g/mol
InChI Key: ZCTOBVIKBPSRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-(methylamino)benzonitrile is an organic compound with the molecular formula C₉H₁₀N₂ It is a derivative of benzonitrile, characterized by the presence of two methyl groups and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(methylamino)benzonitrile typically involves the reaction of 3,5-dimethylbenzonitrile with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

3,5-Dimethylbenzonitrile+MethylamineThis compound\text{3,5-Dimethylbenzonitrile} + \text{Methylamine} \rightarrow \text{this compound} 3,5-Dimethylbenzonitrile+Methylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of solvents like n-hexane and n-hexadecane can also be employed to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(methylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

3,5-Dimethyl-4-(methylamino)benzonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(methylamino)benzonitrile involves its interaction with molecular targets through various pathways. The compound undergoes internal conversion, where the amino group in the electronic ground state is twisted relative to the benzonitrile moiety. Upon excitation, the amino group planarizes, leading to efficient internal conversion through a conical intersection .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5-dimethylbenzonitrile
  • 3,5-Dimethyl-4-(dimethylamino)benzonitrile
  • 4-Hydroxy-3,5-dimethylbenzonitrile

Uniqueness

3,5-Dimethyl-4-(methylamino)benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its ability to undergo efficient internal conversion distinguishes it from other similar compounds .

Properties

CAS No.

151453-58-6

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3,5-dimethyl-4-(methylamino)benzonitrile

InChI

InChI=1S/C10H12N2/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5,12H,1-3H3

InChI Key

ZCTOBVIKBPSRST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.